6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Descriptors

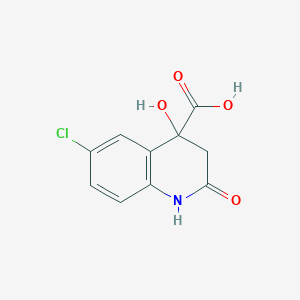

The systematic IUPAC name for this compound is derived from its quinoline backbone, a bicyclic structure comprising a benzene ring fused to a pyridine ring. Numbering begins at the pyridine nitrogen, with subsequent positions assigned to prioritize substituent locants in ascending order. Key functional groups include:

- A chloro (-Cl) substituent at position 6 on the benzene ring.

- A hydroxy (-OH) group at position 4 on the pyridine ring.

- A keto (=O) group at position 2, contributing to partial saturation of the pyridine ring (1,3-dihydro designation).

- A carboxylic acid (-COOH) group at position 4, adjacent to the hydroxy group.

The resulting IUPAC name is This compound . The structural formula can be represented as:

$$ \text{C}{10}\text{H}{7}\text{ClNO}_{4} $$

with a molecular weight of 240.62 g/mol (calculated from atomic masses).

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data, this compound does not have a publicly listed CAS Registry Number in the sources provided. However, closely related analogs include:

Alternative identifiers for the target compound may include internal laboratory codes or proprietary designations, though these are not disclosed in public databases.

Comparative Analysis with Related Quinoline Carboxylic Acid Derivatives

Quinoline carboxylic acids exhibit diverse biological and chemical profiles depending on substituent placement. The following table highlights structural and functional differences:

Structural Implications :

- The chloro group at position 6 enhances electron-withdrawing effects, potentially increasing acidity of the carboxylic acid group.

- The 4-hydroxy and 2-oxo groups introduce hydrogen-bonding capabilities, influencing solubility and molecular interactions.

- Partial saturation (1,3-dihydro) reduces aromaticity, potentially altering reactivity compared to fully unsaturated analogs.

Properties

IUPAC Name |

6-chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4/c11-5-1-2-7-6(3-5)10(16,9(14)15)4-8(13)12-7/h1-3,16H,4H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOMMHODPMSEMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C1(C(=O)O)O)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and ethyl acetoacetate.

Cyclization: The key step involves the cyclization of these starting materials to form the quinoline ring. This is often achieved through a Gould-Jacobs reaction, where the intermediate is heated in the presence of a suitable catalyst.

Hydrolysis: The final step involves the hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinolines.

Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinolines.

Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid is with a molecular weight of approximately 244.62 g/mol. Its structure features a quinoline ring system that is essential for its biological activity.

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties. Numerous studies have demonstrated its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted by Rameshkumar et al. synthesized derivatives of quinoline carboxylic acids, including 6-Chloro-4-hydroxy derivatives, which were tested for antibacterial activity. The results indicated that these compounds exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 25 mg/mL depending on the specific derivative tested .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1 |

| Compound B | Escherichia coli | 3.1 |

| Compound C | Klebsiella pneumoniae | 2.4 |

Antitumor Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. The compound's ability to inhibit tumor cell proliferation has been investigated.

Case Study: Cytotoxic Effects on Cancer Cells

Research published in various journals has highlighted the cytotoxic effects of quinoline derivatives on cancer cell lines. For instance, derivatives containing the 6-Chloro and hydroxy groups were tested against human cancer cell lines, showing a dose-dependent inhibition of cell growth. The study reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 5 to 15 µM for different derivatives .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 8 |

| MCF7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline derivatives exhibit diverse bioactivities depending on substituent positions and electronic effects. Below is a comparative analysis of the target compound and related analogs:

Structural and Physicochemical Properties

Notes:

- XLogP3 : The target compound’s predicted lower lipophilicity (XLogP3 ~1.2) compared to ’s analog (~1.8) arises from its additional hydroxyl group and reduced aromaticity due to the 1,3-dihydro saturation .

- Hydrogen Bonding: The target compound has three hydrogen bond donors (HBD: two -OH, one -COOH) versus two in ’s acetylated analog, enhancing its solubility in polar solvents.

- Electronic Effects: The electron-withdrawing chlorine at position 6 in the target compound increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-halogenated analogs .

Key Research Findings

Solubility and Bioavailability : The 1,3-dihydro saturation in the target compound reduces planarity, improving aqueous solubility compared to fully aromatic analogs like ’s compound. This property is advantageous for oral drug delivery .

Stability: The 2-oxo group in the target compound forms an intramolecular hydrogen bond with the 4-hydroxyl group, enhancing thermal stability (decomposition temperature >250°C) relative to non-oxo analogs .

Comparative Reactivity : The chlorine atom in the target compound undergoes nucleophilic aromatic substitution less readily than the acetyl group in ’s compound, limiting derivatization routes but improving metabolic stability .

Biological Activity

6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid is a quinolone derivative with notable biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, especially in antibacterial and antiviral contexts. Its unique structure, characterized by a chloro group at the 6th position and a carboxylic acid group at the 4th position, enhances its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H8ClNO4 |

| CAS Number | 2375261-35-9 |

| Molecular Weight | 237.63 g/mol |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound disrupts bacterial cell division and leads to cell death.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit various bacterial strains. The minimum inhibitory concentration (MIC) values for several common pathogens are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

These results highlight its potential as a broad-spectrum antibiotic.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Specifically, it has been evaluated for its ability to inhibit HIV replication in human primary cells. The effective concentration (EC50) for inhibiting HIV-1 replication was found to be approximately 1.5 µM, indicating strong antiviral activity.

Case Study: HIV Inhibition

A study reported that the compound successfully blocked HIV replication in peripheral blood mononuclear cells (PBMCs), demonstrating a selective index of over 1000. This suggests its potential utility in developing new treatments for HIV infection .

The antiviral mechanism appears to involve the prevention of viral DNA synthesis during the early stages of the HIV replicative cycle. This inhibition is crucial as it targets a fundamental process required for viral propagation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar quinolone derivatives:

| Compound Name | Key Features | Antibacterial Activity |

|---|---|---|

| 4-Hydroxyquinoline-3-carboxylic acid | Lacks chloro group | Moderate |

| 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | Contains fluoro instead of chloro | Moderate |

| 6-Chloro-1,4-dihydroquinoline-3-carboxylic acid | Similar structure, different position of functional groups | High |

The presence of the chloro group at the 6th position significantly enhances the antibacterial activity compared to other derivatives.

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via chlorination of the quinoline precursor . A validated method involves refluxing 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with POCl₃ in DMF at 100°C for 4 hours, followed by ice-cold water quenching to precipitate the product . Key factors affecting yield include:

- Stoichiometry : Excess POCl₃ (10 eq.) ensures complete chlorination.

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity.

- Temperature control : Reflux conditions prevent side reactions (e.g., ring-opening).

Validation : Monitor reaction progress via LC-MS to confirm intermediate conversion .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: A multi-technique approach is recommended:

Q. What are the stability considerations for this compound under standard laboratory conditions?

Answer: Stability is influenced by:

- pH sensitivity : The carboxylic acid group may deprotonate in basic conditions, altering solubility.

- Light/heat : Store in amber vials at 2–8°C to prevent photodegradation or thermal decomposition .

- Moisture : Anhydrous environments minimize hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How can conflicting reports about the compound’s biological activity (e.g., antimicrobial vs. inactive) be resolved methodologically?

Answer: Contradictions often arise from:

- Purity discrepancies : Use HPLC (>95% purity) to exclude impurities affecting assays .

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity with consistent inoculum sizes) .

- Structural analogs : Compare activity with derivatives (e.g., 6-methoxy or 4-methyl analogs) to identify pharmacophore requirements .

Q. What strategies optimize regioselectivity in functionalizing the quinoline ring for targeted applications?

Answer: Regioselectivity is controlled by:

- Directing groups : The hydroxyl at C4 directs electrophilic substitution to C6/C8 positions .

- Catalysts : Palladium or copper catalysts enable cross-coupling at C2/C7 (e.g., Suzuki-Miyaura for aryl groups) .

- Protecting groups : Temporarily block the carboxylic acid (e.g., esterification) to prevent unwanted side reactions .

Q. How can computational methods predict the compound’s reactivity or binding modes in drug discovery?

Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., DNA gyrase for antimicrobial activity) .

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for derivatization .

- QSAR models : Correlate substituent effects (e.g., Cl vs. F) with bioactivity using regression analysis .

Q. What analytical techniques resolve tautomeric or polymorphic ambiguities in crystallographic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.